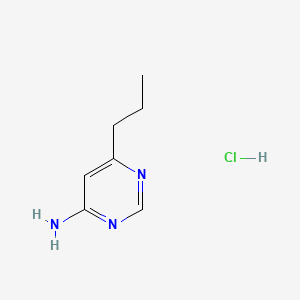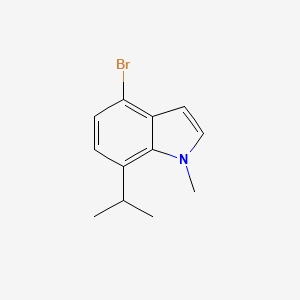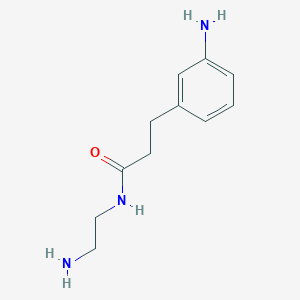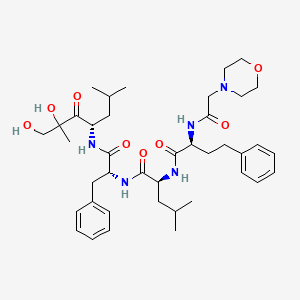
Carfilzomib (2R,4S)-Diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carfilzomib(2R,4S)-Diol is a derivative of Carfilzomib, a tetrapeptide epoxyketone proteasome inhibitor. Carfilzomib is primarily used in the treatment of multiple myeloma, a type of blood cancer. The compound Carfilzomib(2R,4S)-Diol is known for its high specificity and potency in inhibiting the proteasome, which is crucial for the degradation of unwanted or misfolded proteins within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carfilzomib(2R,4S)-Diol involves multiple steps, starting from the appropriate amino acid derivatives. The key steps include the formation of the epoxyketone moiety and the subsequent diol formation. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include strong bases, oxidizing agents, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Carfilzomib(2R,4S)-Diol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization. The production also adheres to stringent regulatory standards to ensure the safety and efficacy of the final product .
化学反应分析
Types of Reactions
Carfilzomib(2R,4S)-Diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the epoxyketone moiety, potentially altering the compound’s inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of Carfilzomib(2R,4S)-Diol, each with potentially different biological activities. These derivatives are often studied for their efficacy in inhibiting the proteasome and their potential therapeutic applications .
科学研究应用
Carfilzomib(2R,4S)-Diol has a wide range of scientific research applications:
Chemistry: The compound is used as a model system to study proteasome inhibition and the design of new inhibitors.
Biology: It is used to understand the role of the proteasome in cellular processes and the effects of its inhibition.
Medicine: Carfilzomib(2R,4S)-Diol is primarily used in the treatment of multiple myeloma, but research is ongoing to explore its potential in treating other cancers and diseases.
作用机制
Carfilzomib(2R,4S)-Diol exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This binding inhibits the proteasome’s activity, leading to the accumulation of unwanted or misfolded proteins within the cell, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular homeostasis .
相似化合物的比较
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma. Unlike Carfilzomib(2R,4S)-Diol, Bortezomib is a boronic acid derivative.
Ixazomib: An oral proteasome inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Oprozomib: A proteasome inhibitor structurally similar to Carfilzomib but with different pharmacological properties.
Uniqueness
Carfilzomib(2R,4S)-Diol is unique due to its high specificity and irreversible binding to the proteasome, leading to prolonged inhibition. This specificity reduces off-target effects and enhances its therapeutic efficacy compared to other proteasome inhibitors .
属性
分子式 |
C40H59N5O8 |
|---|---|
分子量 |
737.9 g/mol |
IUPAC 名称 |
(2S)-N-[(2R)-1-[[(4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34+,40?/m0/s1 |
InChI 键 |
ABPYUKBBMCBILQ-XQTGQRCCSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)C(C)(CO)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
规范 SMILES |
CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)
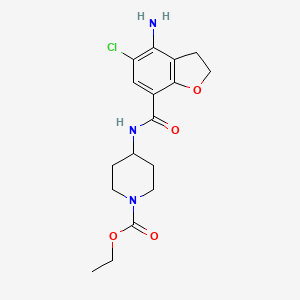

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)

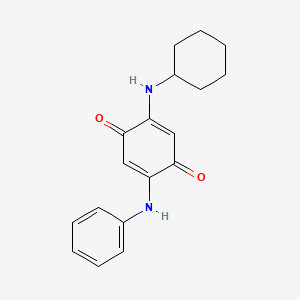
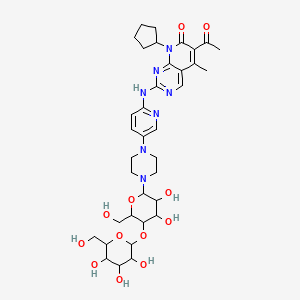
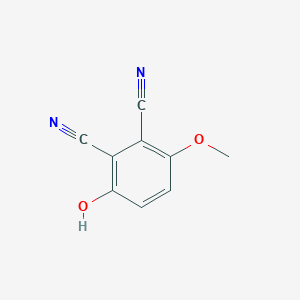
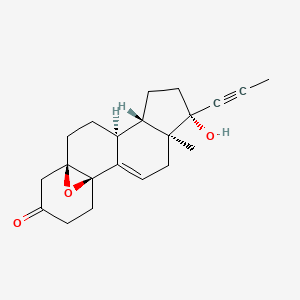
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
